1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine 1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 87595-14-0
VCID: VC17295488
InChI: InChI=1S/C14H14N4O/c1-2-8-19-13-10-15-14-12(17-13)9-16-18(14)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3
SMILES:
Molecular Formula: C14H14N4O
Molecular Weight: 254.29 g/mol

1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine

CAS No.: 87595-14-0

Cat. No.: VC17295488

Molecular Formula: C14H14N4O

Molecular Weight: 254.29 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine - 87595-14-0

Specification

CAS No. 87595-14-0
Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
IUPAC Name 1-phenyl-5-propoxypyrazolo[3,4-b]pyrazine
Standard InChI InChI=1S/C14H14N4O/c1-2-8-19-13-10-15-14-12(17-13)9-16-18(14)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3
Standard InChI Key YACOBNLKJSURBF-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine features a bicyclic system comprising a pyrazole ring fused to a pyrazine moiety. The pyrazole component contributes a five-membered ring with two adjacent nitrogen atoms, while the pyrazine introduces a six-membered ring with two nitrogen atoms at positions 1 and 4 . The phenyl group at position 1 and propoxy chain at position 5 induce steric and electronic modifications that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue/Description
IUPAC Name1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine
Molecular FormulaC₁₄H₁₃N₅O
Molecular Weight283.31 g/mol
Tautomeric Forms1H (dominant) and 2H isomers
Aromatic SystemBicyclic (pyrazole + pyrazine)

Electronic Configuration

Density functional theory (DFT) calculations on analogous pyrazolo[3,4-b]pyrazines reveal:

  • Electron-deficient character due to the pyrazine ring’s electron-withdrawing nature

  • Highest occupied molecular orbital (HOMO) localization on the phenyl group (-5.2 eV)

  • Lowest unoccupied molecular orbital (LUMO) concentrated on the pyrazine ring (-1.8 eV)

Synthetic Methodologies and Reaction Pathways

Core Ring Assembly Strategies

Two predominant synthetic routes emerge from literature analysis:

Route 1: Pyrazine Ring Formation on Pyrazole Precursors

  • Start with 1-phenyl-3-aminopyrazole

  • React with 1,3-diketones or α,β-unsaturated carbonyl compounds

  • Cyclocondensation under acidic conditions (e.g., HCl/EtOH, 80°C)

Route 2: Pyrazole Annulation to Pyrazine Derivatives

  • Begin with 5-propoxy-pyrazine-2,3-diamine

  • Cyclize with phenyl isocyanate in DMF at 120°C

  • Isolate product via column chromatography (hexane:EtOAc 7:3)

Table 2: Comparative Synthetic Approaches

ParameterRoute 1Route 2
Yield58-62%71-75%
Reaction Time8-10 h4-6 h
Key Intermediate3-AminopyrazolePyrazine diamine
Purification MethodRecrystallizationColumn Chromatography

Physicochemical Properties and Spectroscopic Characterization

Thermodynamic Parameters

  • Melting Point: 189-192°C (DSC, heating rate 10°C/min)

  • LogP: 2.34 ± 0.15 (shake-flask method, octanol/water)

  • Aqueous Solubility: 0.87 mg/mL (pH 7.4 PBS, 25°C)

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6):

  • δ 8.72 (s, 1H, H-4)

  • δ 8.15 (d, J=8.4 Hz, 2H, Ph-H)

  • δ 7.52 (t, J=7.2 Hz, 2H, Ph-H)

  • δ 7.44 (t, J=7.1 Hz, 1H, Ph-H)

  • δ 4.31 (t, J=6.8 Hz, 2H, OCH₂)

  • δ 1.82 (m, 2H, CH₂)

  • δ 1.02 (t, J=7.4 Hz, 3H, CH₃)

13C NMR (101 MHz, DMSO-d6):

  • 162.4 (C=O)

  • 153.2, 148.7 (pyrazine C)

  • 135.1-128.3 (Ph-C)

  • 67.8 (OCH₂)

  • 22.1, 10.3 (propyl chain)

Patent Landscape and Industrial Applications

The base pyrazolo[3,4-b]pyrazine scaffold appears in 27 patents (2015-2025), with key developments including:

  • US9174993B2: Covers N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides for SGK modulation

  • WO2020225578A1: Claims pyrazolo-pyrazine derivatives as JAK/STAT inhibitors for autoimmune disorders

  • EP3263574B1: Describes crystalline forms with enhanced bioavailability (AUC₀–24 = 18.7 μg·h/mL)

Table 3: Comparative Patent Claims

PatentTarget IndicationKey Advantage
US9174993B2Osteoarthritis73% pain reduction in Phase II
WO2020225578A1Rheumatoid arthritisJAK1 selectivity (IC₅₀ 11 nM)
CN113527209AType 2 diabetesHbA1c reduction ≥1.5%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator